(S, R,S)-AHPC-PEG6-NHS ester is a synthetic compound that plays a significant role in the field of chemical biology, particularly in the development of targeted protein degradation technologies. This compound consists of a von Hippel-Lindau (VHL) ligand connected to an N-hydroxysuccinimide (NHS) ester through a polyethylene glycol (PEG) linker. The NHS ester functionality allows for the selective labeling of primary amines in various biological molecules, including proteins and oligonucleotides. Its molecular formula is with a molecular weight of 892.0 Da, and it is typically supplied as a solid that is soluble in dimethyl sulfoxide, dichloromethane, and dimethylformamide .
(S, R,S)-AHPC-PEG6-NHS ester is classified under small molecule reagents used in proteomics and drug development. It is primarily sourced from BPS Bioscience, which specializes in biochemicals for research purposes. This compound is categorized as a PROTAC (proteolysis-targeting chimera) linker, which is essential for the recruitment of E3 ligases to facilitate targeted degradation of specific proteins .
The synthesis of (S, R,S)-AHPC-PEG6-NHS ester involves coupling the VHL ligand with the NHS ester via a PEG6 linker. The process typically employs standard organic synthesis techniques including:
The detailed synthetic route may vary based on the specific requirements of the research application, but generally follows established protocols for NHS ester synthesis and amine coupling reactions .
The molecular structure of (S, R,S)-AHPC-PEG6-NHS ester can be depicted as follows:
The structural integrity and purity of (S, R,S)-AHPC-PEG6-NHS ester are confirmed through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
The primary reaction involving (S, R,S)-AHPC-PEG6-NHS ester is its coupling with primary amines to form stable amide bonds. This reaction occurs under physiological conditions (pH 7.2 to 9) and releases N-hydroxysuccinimide as a by-product:
The reactivity of NHS esters makes them ideal for labeling applications in proteomics, where precise modifications to proteins are necessary for studying their functions and interactions .
In biological systems, (S, R,S)-AHPC-PEG6-NHS ester acts by selectively labeling target proteins through its NHS ester group. Upon reaction with primary amines on proteins or oligonucleotides, it forms stable covalent bonds that facilitate downstream applications such as purification or degradation via PROTAC technology.
This mechanism allows researchers to manipulate protein levels within cells effectively, providing insights into protein function and regulation .
These properties make (S, R,S)-AHPC-PEG6-NHS ester suitable for various biochemical applications where stability and reactivity are crucial .
(S, R,S)-AHPC-PEG6-NHS ester has several scientific applications:
These applications highlight its importance in advancing research in molecular biology and pharmacology .
The ubiquitin-proteasome system (UPS), a fundamental cellular machinery for maintaining protein homeostasis, has been harnessed for therapeutic purposes through PROteolysis-TArgeting Chimeras (PROTACs). These heterobifunctional molecules represent a paradigm shift from occupancy-driven pharmacology to event-driven pharmacology, where the catalytic degradation of disease-relevant proteins is achieved rather than mere inhibition [1] [8]. Since the first proof-of-concept PROTAC reported in 2001 (targeting methionine aminopeptidase-2), the technology has evolved from peptide-based systems to sophisticated small-molecule degraders [1] [6]. By 2023, over 3,300 PROTACs had been documented, reflecting explosive growth in chemical biology and drug discovery [3].
Table 1: Evolution of PROTAC Technology
Generation | Time Period | E3 Ligand Type | Key Limitations | Notable Advances |
---|---|---|---|---|
First-Gen | 2001–2008 | Peptide-based (e.g., SCFβ-TRCP, VHL peptide) | Poor cell permeability, instability | Proof-of-concept degradation |
Second-Gen | 2008–2015 | Small molecules (e.g., MDM2 nutlin) | Moderate degradation efficiency | Improved cell permeability |
Third-Gen | 2015–present | Optimized ligands (e.g., VHL, CRBN) | Hook effect, linker optimization | Nanomolar degradation; clinical candidates (ARV-110, ARV-471) |
E3 ubiquitin ligases are the pivotal recognition components of the UPS, conferring substrate specificity during ubiquitination. With >600 E3 ligases in humans, only a handful (VHL, CRBN, MDM2, IAPs) have been successfully leveraged in PROTACs due to the scarcity of suitable ligands [5] [8]. PROTACs function by forming a ternary complex between the target protein (POI) and an E3 ligase, enabling POI ubiquitination and subsequent proteasomal degradation. The catalytic nature of this process allows substoichiometric activity—one PROTAC molecule can degrade multiple POI copies—offering advantages over inhibitors [2] [6]. Key considerations for E3 ligase selection include:
The von Hippel-Lindau (VHL) tumor suppressor protein, part of the CUL2-RBX1 E3 ubiquitin ligase complex, has emerged as a premier E3 recruiter in PROTAC design. Its natural substrate, hypoxia-inducible factor-1α (HIF-1α), binds via a hydroxyproline residue that inspired non-peptidic ligands like VH032 [2] [3]. Key advantages of VHL-based PROTACs include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7